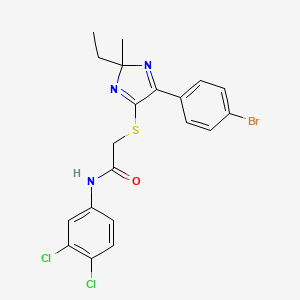![molecular formula C8H6ClN3O2S B2994449 Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 871231-32-2](/img/structure/B2994449.png)
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
説明
“Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 871231-32-2 . It has a molecular weight of 243.67 and its IUPAC name is methyl 2-amino-4-chlorothieno [2,3-d]pyrimidine-6-carboxylate .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . For instance, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” can be represented by the InChI code: 1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antimicrobial Activity
This compound has been utilized in the synthesis of novel derivatives that exhibit significant antimicrobial properties . These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, showing moderate to good activity . This suggests potential for developing new antimicrobial agents to combat resistant strains of bacteria.
Antifungal Applications
In addition to its antibacterial properties, this chemical has shown promise in antifungal applications. Derivatives of this compound have demonstrated activity against fungi like Aspergillus niger and Fusarium oxysporum, which are known to cause diseases in plants and humans .
Anti-inflammatory Potential
The thienopyrimidine scaffold, to which this compound belongs, is associated with anti-inflammatory properties. This opens up research avenues for the development of new anti-inflammatory drugs, particularly for chronic conditions like arthritis .
Anticancer Research
Thienopyrimidines have been identified as having anticancer activities. The ability to synthesize various derivatives of Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate allows researchers to explore its potential in cancer treatment, especially in targeted therapies .
Antidiabetic Activity
Research has indicated that thienopyrimidine derivatives can exhibit antidiabetic effects. This compound could serve as a starting point for the synthesis of new agents that may be used in the management of diabetes .
Antioxidant Properties
Compounds derived from this chemical have shown antioxidant properties, which are crucial in protecting cells from oxidative stress. This is particularly relevant in the prevention of diseases that are caused by free radicals .
Enzyme Inhibition
The compound has been used in docking studies to model binding affinity towards enzymes like acetyl-CoA carboxylase. This is significant in understanding the mechanism of action of potential drugs and in the design of enzyme inhibitors .
Chemical Synthesis and Drug Design
Lastly, Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a versatile intermediate in chemical synthesis. It is used in the design and development of various pharmacologically active molecules, highlighting its importance in drug discovery and development .
作用機序
Target of Action
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has been found to interact with the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
It’s known that the compound docks against the acetyl-coa carboxylase enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
The compound’s interaction with acetyl-CoA carboxylase could affect the fatty acid biosynthesis pathway . This pathway is responsible for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules.
Result of Action
Given its interaction with acetyl-coa carboxylase, it could potentially influencefatty acid metabolism . This could have downstream effects on cellular energy balance and lipid signaling pathways.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C to maintain its stability. Additionally, the compound’s efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
特性
IUPAC Name |
methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZWSNOLWQLXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)
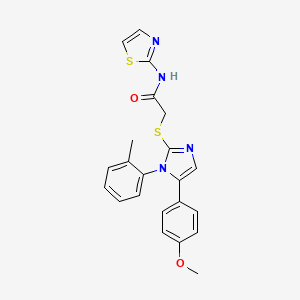
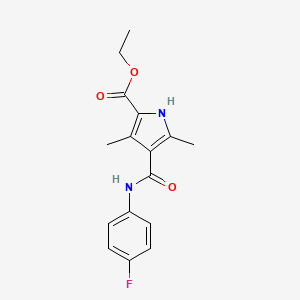
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)
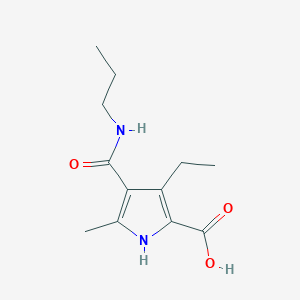
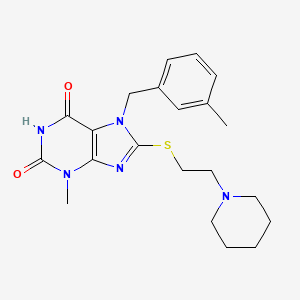
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)
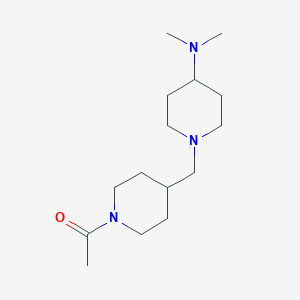
![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)
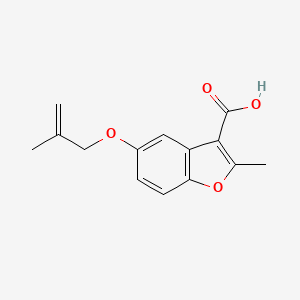
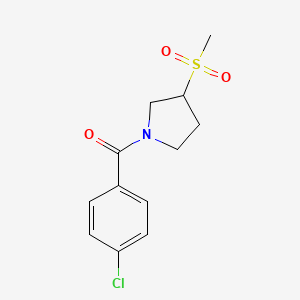
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)
